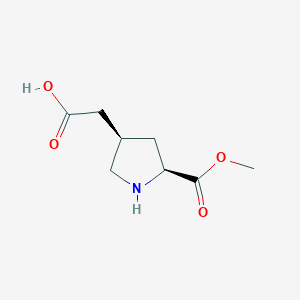

2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid

Description

2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid is a chiral pyrrolidine derivative featuring a methoxycarbonyl group at the 5-position and an acetic acid moiety at the 3-position of the pyrrolidine ring. Its hydrochloride salt (CAS: 2361608-85-5) is noted for its hygroscopic nature, requiring storage in dry, cool conditions (<4°C) within a sealed container to prevent degradation . The compound exhibits flammability and aquatic toxicity, necessitating stringent safety protocols during handling .

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 |

InChI Key |

PPERIBGXNZHSQU-RITPCOANSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)CC(=O)O |

Canonical SMILES |

COC(=O)C1CC(CN1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification and Acylation

- The initial step involves esterification of the pyrrolidine carboxylic acid to form methyl esters, such as methyl 1-acyl-4-aminopyrrolidine-2-carboxylates.

- Acylation of the amino group is performed using various acyl chlorides to introduce desired substituents, which can modulate biological activity and solubility.

Sulfonation and Nucleophilic Substitution

- The hydroxyl group at the 3-position of the pyrrolidine ring is converted into a good leaving group by sulfonation, typically using methanesulfonyl chloride.

- The resulting sulfonate esters undergo nucleophilic substitution with sodium azide to form azido intermediates. This SN2 reaction proceeds with inversion of configuration at the substitution site, which is critical for maintaining the stereochemical integrity of the molecule.

Catalytic Hydrogenation

Lactam Reduction and Functional Group Transformations

- In some synthetic routes, lactam reduction is performed using borane in tetrahydrofuran (THF) to open the lactam ring and generate diol intermediates.

- Subsequent oxidation (e.g., with RuCl3) can convert diols to diacids, and removal of protecting groups (e.g., BOC deprotection with trifluoroacetic acid) yields the free acid form of the compound.

C-H Activation and Arylation (Advanced Functionalization)

- For analog synthesis, C-H activation-arylation catalyzed by rhodium(I) or palladium complexes is employed to introduce aryl substituents at specific positions on the pyrrolidine ring.

- This method allows for diversification of the molecule and fine-tuning of its properties.

Purification and Characterization

- Purification is typically achieved by flash silica chromatography and preparative high-performance liquid chromatography (HPLC).

- The final product is often converted into its tri-sodium salt to improve solubility and stability.

- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS) are used to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield (%) (where reported) |

|---|---|---|---|---|

| 1 | Esterification | Methylation agents (e.g., MeOH, acid catalyst) | Methyl esters of pyrrolidine derivatives | Not specified |

| 2 | Acylation | Acyl chlorides, base (e.g., Et3N) | Acylated pyrrolidine esters | ~80% (sulfonate formation) |

| 3 | Sulfonation | Methanesulfonyl chloride, DCM, 0°C to RT | Pyrrolidinyl methanesulfonates | 80% |

| 4 | Nucleophilic substitution | Sodium azide, DMF, 45-55°C | Azido pyrrolidine intermediates | Not specified |

| 5 | Catalytic hydrogenation | 5% Pd/CaCO3, H2 gas | Amino pyrrolidine intermediates | Not specified |

| 6 | Lactam reduction | Borane in THF | Diol intermediates | 52% over two steps |

| 7 | Oxidation | RuCl3 | Diacid intermediates | Not specified |

| 8 | Deprotection | TFA in DCM | Free acid form of target compound | 86% over two steps |

| 9 | C-H Activation/Arylation | Rhodium(I) or Pd catalysts, aryl iodides | Arylated pyrrolidine analogs | 31-61% |

| 10 | Purification | Flash chromatography, preparative HPLC | Pure target compound | Variable |

Research Findings and Optimization Notes

- The stereoselective synthesis ensures the (3R,5S) configuration, critical for biological activity.

- Use of chiral starting materials like trans-4-hydroxy-L-proline simplifies stereochemical control.

- Sulfonation followed by azide substitution is a reliable method to introduce amine functionality with inversion of configuration.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions.

- C-H activation strategies enable late-stage functionalization, expanding the chemical space for analog development.

- Reaction yields vary depending on the step and conditions, with some key steps achieving yields above 80%, while others, such as C-H activation, may have moderate yields (30-60%).

- Purification by preparative HPLC is essential to obtain high-purity compounds suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: This can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 187.19 g/mol

- IUPAC Name : 2-[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid

- CAS Number : 117653-38-0

Physical Properties

The compound is characterized by its solubility in polar solvents, which is significant for its biological interactions and applications in pharmaceuticals.

Pharmaceutical Development

2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid has been explored as a potential drug candidate due to its structural similarity to bioactive molecules. It may serve as a precursor or building block in the synthesis of more complex pharmaceutical agents aimed at treating various conditions.

Biochemical Studies

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research. It can be utilized to study enzyme mechanisms, metabolic pathways, and receptor interactions. For instance, its pyrrolidine structure allows it to mimic certain amino acids, facilitating investigations into protein folding and function.

Synthetic Chemistry

In synthetic organic chemistry, this compound can be employed as an intermediate in the synthesis of other chemical entities. Its functional groups allow for various chemical reactions, including esterification and amidation, which are crucial for creating diverse chemical libraries for drug discovery.

Agricultural Chemistry

Research has indicated that derivatives of pyrrolidine compounds can exhibit herbicidal or pesticidal properties. This suggests that 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid could potentially be developed into agrochemicals aimed at improving crop protection.

Case Study 1: Drug Synthesis

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid as an intermediate in synthesizing novel analgesics. The research demonstrated how modifications to the methoxycarbonyl group could enhance the analgesic efficacy of the resulting compounds.

Case Study 2: Biochemical Pathway Investigation

In a biochemical investigation published in Biochemistry, researchers utilized this compound to explore its role in metabolic pathways involving amino acids. The findings suggested that it could influence the activity of specific enzymes involved in amino acid metabolism, providing insights into metabolic regulation.

Case Study 3: Agrochemical Application

A report from the Journal of Agricultural and Food Chemistry examined the herbicidal properties of pyrrolidine derivatives. This study included experiments with 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid, revealing its potential as an effective herbicide against certain weed species.

Mechanism of Action

The mechanism of action of 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound likely exhibits higher water solubility than its free acid form due to ionic character . Compound 1 (pyran derivative) may have reduced solubility compared to the target compound due to the hydrophobic methyl group and rigid pyran ring . The bicyclo[2.1.0]pentane analog () is expected to have lower solubility owing to its nonpolar bicyclic framework .

Stability :

Data Gaps :

- Exact solubility, melting points, and detailed toxicity profiles for most compounds.

- Comparative enzymatic assays between the target compound and its analogs.

Biological Activity

2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid, also known as a pyrrolidine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure and has been studied for various pharmacological effects, including antibacterial, anti-inflammatory, and potential neuroprotective properties.

- IUPAC Name : 2-((3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid

- Molecular Formula : C8H13NO4

- Molecular Weight : 187.19 g/mol

- CAS Number : 117653-38-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid. For instance, a series of pyrrolidine derivatives have shown promising results against multidrug-resistant strains of bacteria.

A study demonstrated that certain derivatives exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, indicating their potential as effective antibacterial agents. The minimum inhibitory concentrations (MICs) were reported to be less than 100 nM for several compounds in this class .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7a | <0.1 | E. coli |

| 7h | <0.1 | S. aureus |

| 7b | <0.2 | A. baumannii |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that similar pyrrolidine derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Preliminary studies have suggested that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

-

Case Study on Antibacterial Efficacy :

A study published in Nature examined the efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with structural similarities to 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid showed significant antibacterial activity against resistant strains . -

Neuroprotection in Animal Models :

In a mouse model for Alzheimer's disease, a related compound was shown to reduce amyloid plaque formation and improve cognitive function. This suggests that the biological activity of these compounds may extend beyond antibacterial properties to include neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.